![molecular formula C16H14ClNO3S B2740556 (4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane CAS No. 145609-83-2](/img/structure/B2740556.png)
(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formulaC16H14ClNO3S
. It contains a chlorophenyl group, a dihydronaphthalenylidenamino group, and a dioxo-lambda~6~-sulfane group. Physical And Chemical Properties Analysis
This compound has a molecular weight of335.8
. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .
Scientific Research Applications
Synthesis of Sulfonyl Fluorides
This compound can be used in the synthesis of sulfonyl fluorides . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Covalent Probes in Chemical Biology
Due to their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, sulfonyl fluorides are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Antibacterial Applications
For example, Murthy and co-workers disclosed that 2-nitrobenzenesulfonyl fluoride was effective at killing Gram-negative bacteria, where the sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .
Protease Inhibitors
Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed .
Diagnostic Applications
The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention .
Synthesis of Sulfonamide and Sulfonate Derivatives
This compound can be used in the synthesis of sulfonamide and sulfonate carboxylic acid derivatives . A simple, efficient, and eco-friendly method for the synthesis of these derivatives under green conditions has been reported .
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that compounds with similar structures have shown various biological and pharmacological activities . Further studies could also focus on its synthesis and the development of methods to characterize its physical and chemical properties.
properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-13-8-10-14(11-9-13)22(19,20)21-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDVKBWDSVCDFL-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane |
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